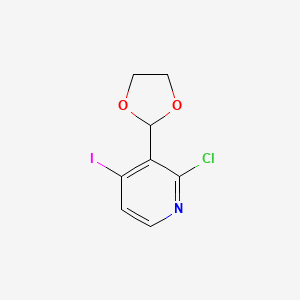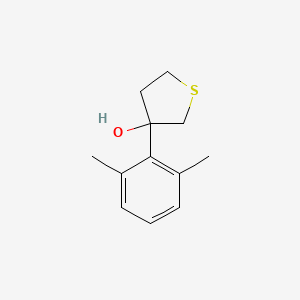
4-(2,6-Dimethylphenyl)oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dimethylphenyl)oxan-4-ol, also known as 4-DMPO, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in many organic solvents. Due to its low toxicity and versatile reactivity, 4-DMPO has become a popular reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, 4-DMPO has been used in a variety of scientific research applications, including biochemical and physiological studies and laboratory experiments.
Aplicaciones Científicas De Investigación
4-(2,6-Dimethylphenyl)oxan-4-ol has been used in a variety of scientific research applications, including biochemical and physiological studies, laboratory experiments, and drug development. For example, this compound has been used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, this compound has been used to study the effects of drugs on the body, and to develop new drugs.
Mecanismo De Acción
4-(2,6-Dimethylphenyl)oxan-4-ol acts as a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This compound can also act as an inhibitor of enzymes, including cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds. Additionally, this compound can act as a ligand, binding to proteins and other molecules in the body and affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and the concentration used. In general, this compound is thought to have a variety of effects on the body, including modulating the activity of enzymes, binding to proteins and other molecules, and affecting the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2,6-Dimethylphenyl)oxan-4-ol in laboratory experiments is its low toxicity and its ability to act as a substrate, inhibitor, and ligand. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a popular choice for laboratory experiments. However, this compound is not always suitable for all experiments, as its effects can vary depending on the concentration used and the application.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(2,6-Dimethylphenyl)oxan-4-ol. These include further studies of its biochemical and physiological effects, development of new drugs and other compounds using this compound as a substrate or ligand, and exploration of its potential use in pharmaceuticals and other industries. Additionally, further research could be conducted to improve the synthesis of this compound and to develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
4-(2,6-Dimethylphenyl)oxan-4-ol is typically synthesized through the reaction of 2,6-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. This reaction produces an oxalyl chloride intermediate, which is then hydrolyzed to form this compound. This method is simple and cost-effective, making it a popular choice for the synthesis of this compound.
Propiedades
IUPAC Name |
4-(2,6-dimethylphenyl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-4-3-5-11(2)12(10)13(14)6-8-15-9-7-13/h3-5,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISKAKHQYLYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














